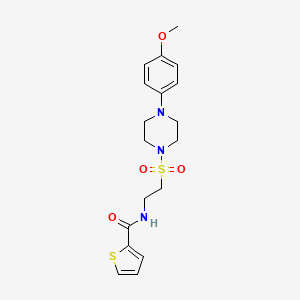

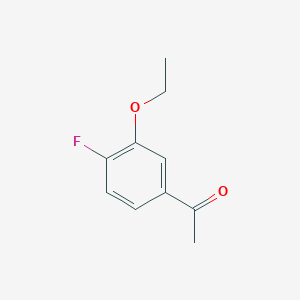

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide” is a chemical compound that contains a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of compounds bearing a piperazine moiety can be accomplished through a Mannich reaction . In a study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized . The product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of compounds with a piperazine moiety has been studied using various techniques. For instance, molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure . In silico approaches have been used to determine the best free binding energy (ΔGBind), docking score, and Glide score values by examining the interactions with AChE and BChE crystal structures .Chemical Reactions Analysis

The chemical reactions involving compounds with a piperazine moiety have been studied. For instance, N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were synthesized and their structures were elucidated .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a piperazine moiety have been studied. For instance, the product was purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

N-formamides derived from l-piperazine-2-carboxylic acid, sharing structural motifs with the compound of interest, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The presence of an arene sulfonyl group is crucial for achieving high enantioselectivity, resulting in high yields (up to 99%) and enantioselectivities (up to 97%) across a wide range of substrates, including aromatic and aliphatic ketimines. This application underscores the potential of such compounds in asymmetric synthesis, highlighting their role in creating chiral molecules (Zhouyu Wang, M. Cheng, Pengcheng Wu, Siyu Wei, Jian Sun, 2006).

Radiolabeling and Imaging

A derivative, FAUC346, which shares structural similarities with the target compound, has been synthesized and radiolabeled for potential use in PET imaging of D3 receptors. Despite promising in vitro selectivity and in vivo studies in rats showing potential for D3 receptor selectivity, further evaluation in nonhuman primates did not confirm its suitability as a PET probe. This research illustrates the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (B. Kuhnast, H. Valette, L. Besret, S. Demphel, C. Coulon, M. Ottaviani, M. Guillermier, M. Bottlaender, F. Dollé, 2006).

Antimicrobial Activity

Another derivative, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been identified to selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This compound operates by reverting persisters to a sensitive state, offering a novel approach to combating bacterial persistence and potentially contributing to resolving antibiotic resistance issues (Jun-Seob Kim, Paul Heo, Tae-Jun Yang, Ki-Sing Lee, Da-Hyeong Cho, B. Kim, Ji-Hee Suh, Hee-Jong Lim, Dongwoo Shin, Sung-Koo Kim, D. Kweon, 2011).

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the modulation of the α1-AR activity. This modulation can lead to the treatment of various neurological conditions . The compound’s interaction with the α1-ARs can also lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on compounds with a piperazine moiety are vast. They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIYSRQJPJPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2783977.png)

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)

![6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2783981.png)

![1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole](/img/structure/B2783983.png)

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2783985.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2783992.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)